molecular formula C17H16O3 B14402238 5,6-Dihydroxy-2,7-dimethyl-2-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 85524-79-4

5,6-Dihydroxy-2,7-dimethyl-2-phenyl-2,3-dihydro-1H-inden-1-one

Katalognummer: B14402238
CAS-Nummer: 85524-79-4
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: NNTNJUYXOUPXGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dihydroxy-2,7-dimethyl-2-phenyl-2,3-dihydro-1H-inden-1-one is an organic compound with a complex structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxy-2,7-dimethyl-2-phenyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the indanone structure. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dihydroxy-2,7-dimethyl-2-phenyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction may produce diols .

Wissenschaftliche Forschungsanwendungen

5,6-Dihydroxy-2,7-dimethyl-2-phenyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,6-Dihydroxy-2,7-dimethyl-2-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The pathways involved can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5,6-Dihydroxy-2,7-dimethyl-2-phenyl-2,3-dihydro-1H-inden-1-one include other indanone derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical modifications and biological interactions, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

85524-79-4

Molekularformel

C17H16O3

Molekulargewicht

268.31 g/mol

IUPAC-Name

5,6-dihydroxy-2,7-dimethyl-2-phenyl-3H-inden-1-one

InChI

InChI=1S/C17H16O3/c1-10-14-11(8-13(18)15(10)19)9-17(2,16(14)20)12-6-4-3-5-7-12/h3-8,18-19H,9H2,1-2H3

InChI-Schlüssel

NNTNJUYXOUPXGC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC(=C1O)O)CC(C2=O)(C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.